molecular formula C18H18ClN3O4 B2947300 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2034411-62-4

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No.: B2947300
CAS No.: 2034411-62-4
M. Wt: 375.81
InChI Key: XMKHPKIGGQEABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide is a complex organic compound that showcases intriguing potential across various scientific fields, including medicinal chemistry and pharmacology. This compound is notable for its unique structural features which make it a subject of interest for synthesis and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide involves several key steps, starting with the preparation of the 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl intermediate. This is typically achieved through a cyclization reaction of the appropriate precursors under controlled conditions. Following this, the intermediate undergoes a nucleophilic substitution to introduce the ethyl linker and then a coupling reaction with 5-cyclopropylisoxazole-3-carboxylic acid to finalize the compound.

Industrial Production Methods: Industrially, the production may involve optimized conditions to maximize yield and purity, including temperature control, solvent choice, and possibly the use of catalysts to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide can undergo a variety of chemical reactions including:

  • Oxidation: The compound can be oxidized, particularly at the cyclopropyl and oxazole rings, under strong oxidizing conditions.

  • Reduction: Reduction can target the carbonyl groups within the compound, potentially converting the oxo groups to hydroxyls under reducing agents.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and ethyl functional groups.

Common Reagents and Conditions: Typical reagents may include strong oxidizers like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reductions, and various nucleophiles and electrophiles for substitution reactions.

Major Products: Reaction products will vary but can include hydroxylated derivatives, dechlorinated compounds, and various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide has garnered attention in several research areas:

  • Chemistry: As a building block for more complex molecules and in studies of reaction mechanisms.

  • Biology: Investigated for its potential interactions with biological macromolecules.

  • Medicine: Explored for possible therapeutic applications due to its unique structure, which may lend itself to interactions with certain receptors or enzymes.

  • Industry: Utilized in the synthesis of more complex compounds or as a specialized reagent in certain industrial processes.

Mechanism of Action

The compound’s mechanism of action, particularly in a biological context, likely involves its ability to interact with specific molecular targets such as enzymes or receptors. Its structure suggests potential binding to certain protein domains, influencing their activity and thereby exerting its effects.

Comparison with Similar Compounds

Compared to structurally related compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include:

  • N-(2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: Lacks the oxo group at position 3.

  • N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide: Features a bromine instead of a chlorine atom.

Hope this satisfies your curiosity

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c19-13-3-4-15-12(7-13)9-22(17(23)10-25-15)6-5-20-18(24)14-8-16(26-21-14)11-1-2-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKHPKIGGQEABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.